3,6-Dimethoxy-2-(propan-2-yl)naphthalene
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Overview
Description
3,6-Dimethoxy-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-(propan-2-yl)naphthalene typically involves the alkylation of 3,6-dimethoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
3,6-Dimethoxynaphthalene+Isopropyl HalideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-3,6-dimethoxy-2-(propan-2-yl)naphthalene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3,6-Dimethoxy-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups and isopropyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxynaphthalene: Lacks the isopropyl group, making it less hydrophobic.
2-Isopropylnaphthalene: Lacks the methoxy groups, affecting its reactivity and solubility.
1,4-Dimethoxynaphthalene: Different substitution pattern on the naphthalene ring.
Uniqueness
3,6-Dimethoxy-2-(propan-2-yl)naphthalene is unique due to the combination of methoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
62055-52-1 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,6-dimethoxy-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18O2/c1-10(2)14-8-11-5-6-13(16-3)7-12(11)9-15(14)17-4/h5-10H,1-4H3 |
InChI Key |
XAMJVQHIJMAUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C=C(C=CC2=C1)OC)OC |
Origin of Product |
United States |
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